3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl 3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl
Brand Name: Vulcanchem
CAS No.: 178558-20-8
VCID: VC13605043
InChI: InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H
SMILES: C1=CC=NC(=C1)SSCCC(=O)NN.Cl
Molecular Formula: C8H12ClN3OS2
Molecular Weight: 265.8 g/mol

3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl

CAS No.: 178558-20-8

Cat. No.: VC13605043

Molecular Formula: C8H12ClN3OS2

Molecular Weight: 265.8 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl - 178558-20-8

Specification

CAS No. 178558-20-8
Molecular Formula C8H12ClN3OS2
Molecular Weight 265.8 g/mol
IUPAC Name 3-(pyridin-2-yldisulfanyl)propanehydrazide;hydrochloride
Standard InChI InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H
Standard InChI Key GOSPDFWCLKBTTN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SSCCC(=O)NN.Cl
Canonical SMILES C1=CC=NC(=C1)SSCCC(=O)NN.Cl

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

The compound is systematically named 3-(pyridin-2-yldisulfanyl)propanehydrazide hydrochloride, reflecting its pyridyl disulfide moiety, propane backbone, hydrazide functional group, and hydrochloride counterion . Common synonyms include:

SynonymSource
3-(2-Pyridyldithio)propanoic acid hydrazide HClPubChem
PDPH CrosslinkerPubChem
Propanoic acid, 3-(2-pyridinyldithio)-, hydrazide, monohydrochlorideDrugFuture

Identifiers and Registrations

Key identifiers include:

Identifier TypeValueSource
CAS Registry178558-20-8PubChem , DrugFuture
UNIIX6GGQ96EASPubChem
InChIKeyGOSPDFWCLKBTTN-UHFFFAOYSA-NPubChem , DrugFuture
SMILESC1=CC=NC(=C1)SSCCC(=O)NN.ClPubChem

The hydrochloride salt (CID 87276894) derives from its parent hydrazide (CID 130785), with the addition of HCl enhancing solubility and stability .

Structural Characteristics

Molecular Geometry

The compound features:

  • A pyridin-2-yl disulfide group (–S–S– linked to pyridine’s C2 position).

  • A propanehydrazide backbone (–CH2–CH2–CH2–NH–NH2).

  • A hydrochloride counterion neutralizing the hydrazide’s basic nitrogen .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₈H₁₂ClN₃OS₂PubChem
Heavy atom count15PubChem
Rotatable bonds5PubChem
Topological polar surface area119 ŲPubChem

3D Conformation

The disulfide bond (–S–S–) adopts a dihedral angle near 90°, while the hydrazide group (–NH–NH₂) participates in hydrogen bonding. The pyridine ring’s planarity facilitates π-π stacking in solid-state configurations .

Physicochemical Properties

Stability and Reactivity

  • Disulfide bond: Undergoes reversible reduction to thiols (–SH), enabling applications in redox-responsive systems .

  • Hydrazide group: Reacts with carbonyls (e.g., ketones, aldehydes) to form hydrazones, useful in bioconjugation .

  • Hydrochloride salt: Enhances aqueous solubility (estimated >10 mg/mL) and shelf-life compared to the free base .

Table 2: Computed Physicochemical Data

PropertyValueSource
Molecular weight265.8 g/molPubChem
Hydrogen bond donors3PubChem
Hydrogen bond acceptors5PubChem
LogP (octanol-water)1.2 (estimated)PubChem

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the parent compound (CID 130785) is synthesized via:

  • Disulfide formation: Reacting 2-mercaptopyridine with 3-chloropropanehydrazide under oxidative conditions.

  • Salt formation: Treating the free base with HCl to yield the hydrochloride .

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC ensures >95% purity.

  • Spectroscopic validation: NMR (¹H, ¹³C) and MS confirm structure .

Applications and Research Findings

Bioconjugation and Crosslinking

The compound’s disulfide and hydrazide groups enable:

  • Protein crosslinking: Reversible disulfide bonds stabilize antibody-drug conjugates (ADCs) while allowing intracellular release .

  • Surface functionalization: Immobilizes enzymes on gold nanoparticles via thiol-disulfide exchange .

Drug Delivery Systems

  • Redox-responsive carriers: Disulfide cleavage in glutathione-rich environments (e.g., tumors) triggers drug release .

  • Hydrazone formation: Conjugates chemotherapeutic agents (e.g., doxorubicin) for pH-sensitive targeting .

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